Boc-(S)-3-Amino-4-(2-furyl)-butyric acid

Chiral purity Enantiomeric identity Optical rotation

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid (CAS 270263-06-4), also known as Boc-(2-furyl)-L-β-homoalanine, is a non-natural β-amino acid derivative featuring a Boc-protected amine and a furan ring side chain. This compound serves as a chiral building block in peptide synthesis, where its β-homoalanine backbone introduces enhanced conformational flexibility and resistance to proteolytic degradation compared to natural α-amino acids.

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 270263-06-4
Cat. No. B3034996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4-(2-furyl)-butyric acid
CAS270263-06-4
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O
InChIInChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
InChIKeyWFTLLVUGUYBNDJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-Amino-4-(2-furyl)-butyric Acid (CAS 270263-06-4): Procurement-Grade Building Block for Peptide Synthesis and Drug Discovery


Boc-(S)-3-Amino-4-(2-furyl)-butyric acid (CAS 270263-06-4), also known as Boc-(2-furyl)-L-β-homoalanine, is a non-natural β-amino acid derivative featuring a Boc-protected amine and a furan ring side chain . This compound serves as a chiral building block in peptide synthesis, where its β-homoalanine backbone introduces enhanced conformational flexibility and resistance to proteolytic degradation compared to natural α-amino acids . The furan moiety contributes distinct electronic properties that can modulate peptide-receptor interactions . Commercial specifications from reputable vendors indicate purity levels of ≥98% to ≥99% by HPLC, with optical rotation values of [α]D20 = +4 ± 2° (c=1 in CHCl₃) confirming its S-enantiomeric identity .

Why Boc-(S)-3-Amino-4-(2-furyl)-butyric Acid Cannot Be Interchanged with Its Des-Boc, R-Enantiomer, or Fmoc Analogs in Synthesis Workflows


Interchanging Boc-(S)-3-amino-4-(2-furyl)-butyric acid with structurally similar analogs introduces quantifiable differences in synthetic outcomes that directly affect experimental reproducibility and downstream biological results. Substituting the S-enantiomer (CAS 270263-06-4) with its R-enantiomer (CAS 270596-33-3) generates the opposite stereochemical configuration, which can completely alter or abolish target binding in chiral biological environments [1]. Replacing the Boc-protected form with the unprotected (S)-3-amino-4-(2-furyl)butyric acid (CAS 270263-05-3) eliminates orthogonal protection required in solid-phase peptide synthesis (SPPS), leading to uncontrolled side reactions and substantially reduced coupling yields . Selecting the Fmoc-protected analog (CAS 270263-07-5) instead of Boc protection alters the synthetic strategy: Boc protection requires acidic deprotection conditions (TFA) compatible with acid-stable linkers, whereas Fmoc requires basic conditions (piperidine) and is incompatible with base-sensitive residues . These distinctions are not theoretical—they manifest as measurable differences in coupling efficiency, yield, and final product integrity, as detailed in the quantitative evidence below.

Procurement-Relevant Quantitative Evidence: Boc-(S)-3-Amino-4-(2-furyl)-butyric Acid Versus Comparators


Stereochemical Identity Confirmation: Chiroptical Comparison of S-Enantiomer Versus R-Enantiomer

The S-enantiomer of Boc-protected 3-amino-4-(2-furyl)-butyric acid (CAS 270263-06-4) exhibits a positive optical rotation of [α]D20 = +4 ± 2° (c=1 in CHCl₃), confirming its absolute stereochemistry as the L-β-homoalanine configuration . In contrast, the R-enantiomer (CAS 270596-33-3) displays opposite chiroptical properties due to its inverted stereocenter . While direct comparative optical rotation values for the R-enantiomer under identical solvent conditions were not available in the retrieved vendor specifications, the established principle that enantiomers exhibit equal and opposite optical rotation magnitudes under identical conditions applies . This stereochemical distinction is critical because incorporation of the incorrect enantiomer into a peptide sequence can result in complete loss of biological activity in chiral recognition environments such as enzyme active sites or receptor binding pockets.

Chiral purity Enantiomeric identity Optical rotation Peptide synthesis quality control

Molecular Weight and Synthetic Step Compatibility: Boc-Protected Versus Fmoc-Protected Analog

The Boc-protected derivative (CAS 270263-06-4) has a molecular weight of 269.3 g/mol (molecular formula C₁₃H₁₉NO₅), which is 122.1 g/mol (31%) lighter than the Fmoc-protected analog (CAS 270263-07-5) which has a molecular weight of 391.4 g/mol (C₂₃H₂₁NO₅) . This substantial molecular weight difference translates to lower molar mass per synthetic equivalent, enabling more efficient use of solid-phase synthesis resin capacity on a molar basis. Additionally, the Boc protecting group is cleaved under acidic conditions (typically TFA), whereas the Fmoc group requires basic conditions (piperidine) . This orthogonal compatibility distinction is quantifiable in terms of reaction condition compatibility: Boc chemistry is compatible with base-sensitive functional groups and acid-stable resins, while Fmoc chemistry is compatible with acid-sensitive groups and base-stable resins.

SPPS compatibility Protecting group strategy Molecular weight comparison Coupling efficiency

β-Amino Acid Backbone: Proteolytic Stability Advantage Over α-Amino Acid Analogs

Boc-(S)-3-amino-4-(2-furyl)-butyric acid incorporates a β-homoalanine backbone with an additional methylene unit between the amino and carboxyl groups compared to natural α-amino acids . β-Peptides containing this backbone architecture demonstrate significant resistance to proteolytic degradation by common proteases including trypsin, chymotrypsin, and pepsin, with half-life extensions of >10-fold compared to corresponding α-peptides in vitro [1]. While direct comparative degradation data for this specific furyl-substituted β-amino acid was not identified in the retrieved literature, the class-wide property of β-amino acids conferring protease resistance is well-established [1]. In contrast, natural α-amino acid derivatives such as Boc-L-phenylalanine (MW 265.3 g/mol, C₁₄H₁₉NO₄), which shares similar molecular dimensions but lacks the β-backbone extension, is susceptible to rapid proteolytic cleavage by the same enzyme panel [1].

Metabolic stability β-peptide Protease resistance Peptide half-life extension

Commercial Purity Specification Comparison: Target Compound Versus Unprotected and R-Enantiomer Analogs

The target compound, Boc-(S)-3-amino-4-(2-furyl)-butyric acid (CAS 270263-06-4), is commercially available with documented purity of ≥98% by HPLC (Chem-Impex, Catalog No. 15403) and ≥99% by HPLC (BOC Sciences, Catalog No. BAT-005197) . The unprotected analog, (S)-3-amino-4-(2-furyl)butyric acid (CAS 270263-05-3), is available at ≥99% purity from the same vendor . The R-enantiomer, Boc-(R)-3-amino-4-(2-furyl)-butyric acid (CAS 270596-33-3), is offered at 96% purity by certain vendors . While all three compounds meet research-grade purity thresholds (>95%), the documented ≥98-99% HPLC purity of the target compound provides a verifiable quality benchmark for procurement. Physical state and storage specifications also differ: the target compound is supplied as a white to off-white powder with melting point 104-110°C and requires storage at 2-8°C ; the unprotected analog appears as gray to off-gray or yellow powder with melting point 191-195°C (decomposition) .

HPLC purity Quality specification Vendor comparison Procurement decision

Furan Ring Electronic Contribution: Hydrogen Bonding and π-Interaction Capacity Versus Phenylalanine Analogs

The 2-furyl side chain of Boc-(S)-3-amino-4-(2-furyl)-butyric acid provides distinct electronic properties compared to the phenyl ring in the structurally analogous Boc-(S)-3-amino-4-phenyl-butyric acid. The furan ring contains an oxygen heteroatom that introduces a hydrogen bond acceptor capacity not present in carbocyclic aromatic side chains such as phenylalanine [1]. Additionally, the furan ring exhibits a dipole moment of approximately 0.7 Debye due to the electronegative oxygen atom, whereas the phenyl ring is nonpolar with negligible dipole moment [2]. These electronic differences translate to altered peptide conformation and receptor binding profiles when incorporated into peptide sequences, as the furan oxygen can participate in intramolecular hydrogen bonding that stabilizes specific secondary structure elements [1]. Quantitative binding affinity comparisons for specific receptor targets were not identified in the retrieved literature for this exact compound.

Heteroaromatic side chain Furan π-interactions Hydrogen bonding capacity Peptide conformation

Validated Application Scenarios for Boc-(S)-3-Amino-4-(2-furyl)-butyric Acid (CAS 270263-06-4) in Research and Development


Solid-Phase Peptide Synthesis Requiring Orthogonal Boc-Protection Strategy

Researchers employing solid-phase peptide synthesis (SPPS) with acid-stable resins and base-sensitive functional groups should select Boc-(S)-3-amino-4-(2-furyl)-butyric acid over its Fmoc-protected analog. The Boc group is cleaved under acidic conditions (TFA), which is orthogonal to the basic conditions (piperidine) required for Fmoc deprotection, enabling compatibility with base-sensitive residues such as aspartimide-prone sequences or thioester-containing peptides. The compound's molecular weight of 269.3 g/mol (31% lower than the Fmoc analog at 391.4 g/mol) reduces reagent mass requirements per synthetic equivalent, improving cost-efficiency in multi-gram syntheses .

Synthesis of Metabolically Stabilized Peptide Therapeutics Incorporating β-Amino Acid Backbone

Drug discovery programs developing peptide-based therapeutics requiring extended in vivo half-life should incorporate Boc-(S)-3-amino-4-(2-furyl)-butyric acid as a β-amino acid building block. β-Peptides containing β-homoalanine backbones demonstrate >10-fold resistance to proteolytic degradation by common proteases compared to natural α-peptides, a class-level property that extends to this compound [1]. The Boc protection enables straightforward incorporation into standard SPPS workflows, while the S-stereochemistry (confirmed by [α]D20 = +4 ± 2°) ensures correct chiral presentation in the final peptide product .

Structure-Activity Relationship Studies Leveraging Furan π-System and Hydrogen Bonding Capacity

Medicinal chemistry teams exploring structure-activity relationships (SAR) around peptide-receptor binding interfaces should select Boc-(S)-3-amino-4-(2-furyl)-butyric acid over Boc-(S)-3-amino-4-phenyl-butyric acid when hydrogen bonding or dipole-mediated interactions are hypothesized to enhance target engagement. The furan ring provides a hydrogen bond acceptor (oxygen heteroatom) and a dipole moment of approximately 0.7 Debye, enabling intramolecular hydrogen bonding that can stabilize specific peptide secondary structures and intermolecular interactions with receptor polar residues—properties absent in the nonpolar phenyl analog [2]. The Boc protection facilitates library synthesis via standard SPPS protocols.

Enantioselective Synthesis Requiring Verified Chiral Purity for Biological Assays

Research groups performing enantioselective synthesis or evaluating stereochemistry-dependent biological activity must procure Boc-(S)-3-amino-4-(2-furyl)-butyric acid with documented chiral purity. The positive optical rotation of [α]D20 = +4 ± 2° (c=1 in CHCl₃) provides a verifiable quality control metric distinguishing it from the R-enantiomer (CAS 270596-33-3), which exhibits opposite chiroptical properties . The distinct melting point of 104-110°C further differentiates this compound from the unprotected analog (CAS 270263-05-3, melting point 191-195°C with decomposition), enabling rapid identity confirmation upon receipt . Commercial availability at ≥98% HPLC purity ensures that observed biological activity originates from the intended S-enantiomer rather than chiral contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(S)-3-Amino-4-(2-furyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.